N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
Overview
Description
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of an appropriate precursor, such as 4-chloroaniline, with a diazonium salt under acidic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials such as polymers and coatings, where its unique chemical properties enhance material performance.
Industrial Chemistry: The compound is employed as a stabilizer in various industrial processes, including the production of plastics and rubber.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-chlorobenzamide
- N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-bromobenzamide
- N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide
Uniqueness
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O/c1-12-10-18-19(25-26(24-18)14-8-6-13(21)7-9-14)11-17(12)23-20(27)15-4-2-3-5-16(15)22/h2-11H,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUOALVKYLZJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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